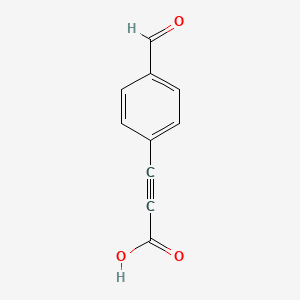

3-(4-Formylphenyl)prop-2-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6O3 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

3-(4-formylphenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H6O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,(H,12,13) |

InChI Key |

VQSMPMVAZDTRMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 4 Formylphenyl Prop 2 Ynoic Acid and Its Derivatives

Direct Synthesis Strategies for 3-(4-Formylphenyl)prop-2-ynoic Acid

The most direct approaches to synthesizing this compound involve the formation of the carbon-carbon bond between the aromatic ring and the propiolic acid moiety.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, making it a highly effective method for synthesizing arylalkynes. libretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org

In the context of this compound synthesis, a common strategy involves the coupling of 4-halobenzaldehyde (where the halogen is typically iodine or bromine) with propiolic acid. The reactivity of the aryl halide is a critical factor, with aryl iodides generally showing higher reactivity than aryl bromides. wikipedia.org This difference can be exploited for selective reactions. wikipedia.org

Modern variations of the Sonogashira coupling have focused on developing more efficient and milder reaction conditions. This includes the use of copper-free systems, which simplifies the reaction setup and purification process. libretexts.org These copper-free variants often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov The development of air-stable palladium precatalysts has also made these reactions more practical for broader laboratory use. nih.gov

Table 1: Key Features of Sonogashira Coupling for Arylalkyne Synthesis

| Feature | Description |

| Reactants | Terminal alkyne and Aryl/Vinyl Halide |

| Catalyst | Palladium(0) complex |

| Co-catalyst | Often Copper(I) salt (though copper-free variants exist) |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Key Bond Formation | C(sp²)-C(sp) |

Multi-Step Conversions from Readily Available Aromatic and Alkynoic Precursors

An alternative to direct coupling involves a multi-step sequence starting from more readily available precursors. A plausible route could begin with the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halobenzaldehyde. The resulting protected arylalkyne can then be deprotected to reveal the terminal alkyne. Subsequent carboxylation of the terminal alkyne would then yield the desired this compound.

Another multi-step approach could involve starting with a commercially available compound like 4-iodobenzaldehyde (B108471) and propiolic acid. rsc.org The synthesis of aryl alkynyl carboxylic acids from aryl iodides and propiolic acid has been demonstrated using a palladium catalyst. rsc.org

Functional Group Interconversions on Existing Scaffolds to Yield the Formylphenyl-Propiolic Acid Architecture

This strategy focuses on modifying a pre-existing molecule that already contains either the phenylpropiolic acid or the formylphenyl framework.

Aldehyde Group Introduction and Manipulation

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. nih.govcapes.gov.br Classical methods like the Gatterman-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid, can be employed to formylate a benzene (B151609) ring. organicmystery.com Another established method is the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a substituted formamide (B127407) (like N,N-dimethylformamide) to introduce an aldehyde group.

For molecules that already possess a functional group that can be converted to an aldehyde, various synthetic routes are available. For instance, the oxidation of a primary alcohol (hydroxymethyl group) on the aromatic ring can yield the desired aldehyde. youtube.com Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation to avoid over-oxidation to the carboxylic acid. youtube.com

Furthermore, the formyl group itself can undergo further reactions, such as reductive amination, to create diverse derivatives. nih.gov

Carboxylic Acid Functionalization and Protection Strategies

The carboxylic acid group in this compound can be functionalized to create esters or amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions.

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Introduction Conditions | Removal Conditions |

| Methyl Ester | Methanol (B129727), Acid Catalyst | Acid or Base Hydrolysis |

| Ethyl Ester | Ethanol, Acid Catalyst | Acid or Base Hydrolysis |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst | Hydrogenolysis |

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Mild Acid |

Alkyne Moiety Construction and Modification

The construction of the alkyne moiety can be achieved through various methods. One classic approach is the dehydrohalogenation of a dihalide. For instance, the reaction of cinnamic acid with bromine yields a dibromide, which upon treatment with a strong base like alcoholic potash, can form phenylpropiolic acid. wikipedia.org

The alkyne group itself is a versatile functional group that can participate in various reactions. For example, it can be reduced to either a cis- or trans-alkene, or fully saturated to an alkane, depending on the choice of catalyst and reaction conditions. It can also undergo cycloaddition reactions to form heterocyclic compounds.

Stereochemical Control in Derivatization of Related Prop-2-ynoic Acid Structures

Stereochemical control is a critical aspect of organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. In the context of prop-2-ynoic acid and its derivatives, controlling stereochemistry during reactions is essential for producing specific isomers with desired biological or material properties. Reactions can be classified as stereoselective, where one stereoisomer is formed preferentially over others, or stereospecific, where the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.comntu.edu.sg

The derivatization of the carbon-carbon triple bond in prop-2-ynoic acid structures offers a key opportunity for introducing stereocenters. Various synthetic strategies have been developed to achieve high levels of stereocontrol.

Key Research Findings:

Stereospecific Hydrohalogenation: A notable method involves the stereospecific hydrohalogenation of propiolic acid and its esters (propiolates). The reaction of lithium halides in acetic acid with these substrates leads to the synthesis of (Z)-3-halo-propenoic acids or their corresponding esters with high specificity. rsc.org This approach provides a direct route to Z-isomers, which can be valuable intermediates.

Stereoselective Michael Additions: The Michael addition of nucleophiles to electron-deficient alkynes, such as propiolates, is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. Research has demonstrated that using P-spiro chiral triaminoiminophosphorane catalysts can achieve a catalyst-controlled, geometrically divergent asymmetric Michael addition of azlactones to methyl propiolate. rsc.org This method allows for the selective formation of either Z- or E-isomers depending on the reaction conditions and catalyst, highlighting the importance of the protonation pathway of the intermediate allenic enolate. rsc.org

Base-Catalyzed Additions: The addition of thiols to propiolic acid can also proceed with stereoselectivity. The base-catalyzed addition of p-toluenethiol to propiolic acid has been studied to understand the stereochemical outcome of the reaction. acs.org Such reactions are fundamental in creating sulfur-containing vinyl compounds with defined geometry.

General Principles: The outcome of these reactions is often governed by the "rule of steric control of asymmetric induction," where the existing steric bulk in the molecule and reagents directs the approach of incoming groups, leading to the preferential formation of one diastereomer. acs.org The stability of the resulting alkene also plays a role; for example, in elimination reactions, the trans (E) alkene is generally favored as it minimizes steric strain. masterorganicchemistry.com

Table 1: Examples of Stereocontrolled Reactions on Propiolic Acid Structures

| Reaction Type | Substrate | Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Hydrohalogenation | Propiolic Acid / Propiolates | Lithium Halide, Acetic Acid | (Z)-3-Halo-propenoic acid / -propenoates | Stereospecific (Z-isomer) | rsc.org |

| Michael Addition | Methyl Propiolate | Azlactones, P-spiro Chiral Iminophosphorane Catalyst | Michael Adduct | Highly Stereoselective (Z or E) | rsc.org |

| Thiol Addition | Propiolic Acid | p-Toluenethiol, Base | Thioether Adduct | Stereoselective | acs.org |

| Partial Hydrogenation | Alkynes | H₂/Lindlar Catalyst | Alkene | Stereoselective (Z-isomer) | ntu.edu.sg |

| Partial Hydrogenation | Alkynes | Na/NH₃ | Alkene | Stereoselective (E-isomer) | ntu.edu.sg |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com This involves strategies like using alternative solvents, employing catalytic reactions to improve atom economy, utilizing renewable feedstocks, and designing energy-efficient processes. numberanalytics.comchemistryjournals.net

For the synthesis of this compound and related compounds, green chemistry offers a pathway to more environmentally and economically viable production methods.

Key Research Findings:

Aqueous Synthesis and Catalysis: Significant progress has been made in developing greener synthetic routes for related structures, such as 2-(4-formylphenyl)propionic acid, a key intermediate for the anti-inflammatory drug Pelubiprofen. google.comgoogle.com One patented process describes the oxidation of 2-[4-(bromomethyl)phenyl]propionic acid in a single step using hydrogen peroxide in an aqueous solution. google.com This method avoids the use of more expensive starting materials and reduces reliance on organic solvents. google.com Another approach utilizes a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) catalyst system for the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid, which improves yield and purity while replacing toxic crystallization solvents with a mixture of ethyl acetate (B1210297) and n-heptane. google.com

Biocatalysis and Renewable Feedstocks: The broader field of chemical synthesis is increasingly looking towards biocatalysis and renewable feedstocks. numberanalytics.com For instance, lipases are used for esterification and perhydrolysis reactions, offering a green alternative to traditional acid catalysis. chemistryjournals.netrsc.org Synthetic biology has enabled the production of complex molecules like artemisinin (B1665778) from genetically engineered yeast, providing a sustainable alternative to plant extraction. chemistryjournals.net While not yet specifically applied to this compound, these approaches signal a major trend. The use of biomass-derived platform chemicals, such as furfural (B47365) or those derived from lignin, to produce aromatic compounds is an active area of research that could provide future sustainable pathways. researchgate.netgithubusercontent.commdpi.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.net

Table 2: Green Chemistry Strategies in Aromatic Acid Synthesis

| Green Chemistry Principle | Strategy | Example Application | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents & Auxiliaries | Use of water as a solvent | Synthesis of 2-(4-formylphenyl)propionic acid in aqueous solution. | Reduces use of volatile, toxic organic solvents. | google.com |

| Catalysis | Use of TEMPO catalyst for oxidation. | Oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. | High efficiency, improved yield and purity, avoids stoichiometric heavy metal oxidants. | google.com |

| Design for Energy Efficiency | Microwave-assisted synthesis. | General synthesis of imidazolium-based ionic liquids. | Reduced reaction times and energy consumption. | chemistryjournals.net |

| Use of Renewable Feedstocks | Biocatalysis from biomass. | Production of adipic acid from glucose instead of benzene. | Reduces reliance on fossil fuels and associated environmental impact. | researchgate.net |

| Atom Economy | Catalytic processes. | The BHC Company's synthesis of Ibuprofen. | Reduces waste by maximizing the incorporation of material from the reagents into the final product. | numberanalytics.com |

Advanced Spectroscopic Characterization Techniques and Data Analysis Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-(4-Formylphenyl)prop-2-ynoic acid, distinct signals corresponding to each type of proton are expected. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons closer to the electron-withdrawing formyl group would resonate at a lower field compared to the two protons adjacent to the prop-2-ynoic acid substituent. The carboxylic acid proton (COOH) is expected to be a broad singlet, its chemical shift being highly dependent on the solvent and concentration, but typically appearing far downfield, often above 10 ppm. Due to the absence of adjacent protons, the acetylenic proton is not present in this structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H (ortho to CHO) | 7.8 - 8.0 | Doublet |

| Aromatic H (ortho to C≡C) | 7.6 - 7.8 | Doublet |

| Carboxylic Acid H | >10 | Broad Singlet |

Note: Predicted values are based on standard functional group regions and substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the aldehyde and the carboxylic acid, the two acetylenic carbons, and the carbons of the phenyl ring. The aldehydic carbonyl carbon is anticipated to resonate around 190 ppm, while the carboxylic acid carbonyl carbon would appear in the range of 165-185 ppm. The two sp-hybridized carbons of the alkyne would have characteristic shifts in the 80-100 ppm region. The aromatic carbons would show four distinct signals for the 1,4-disubstituted pattern, with the carbon attached to the formyl group and the carbon attached to the alkynyl group being the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | ~190 |

| Carboxylic Acid C=O | 165 - 185 |

| Aromatic C (ipso to CHO) | 135 - 140 |

| Aromatic C (ipso to C≡C) | 125 - 130 |

| Aromatic CH (ortho to CHO) | 130 - 135 |

| Aromatic CH (ortho to C≡C) | 128 - 132 |

| Acetylenic C (attached to ring) | 85 - 95 |

| Acetylenic C (attached to COOH) | 80 - 90 |

Note: Predicted values are based on standard functional group regions and substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹, while the C=O stretch of the aldehyde would be observed at a slightly higher frequency, typically in the 1680-1700 cm⁻¹ range. The C≡C triple bond stretch of the alkyne would give a weak to medium intensity band in the 2190-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and the C=C stretching vibrations within the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | >3000 | Medium |

| Alkyne C≡C | 2190 - 2260 | Weak to Medium |

| Aldehyde C=O | 1680 - 1700 | Strong |

| Carboxylic Acid C=O | 1700 - 1725 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

Note: Predicted values are based on standard functional group absorption regions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum in the 2190-2260 cm⁻¹ region, which is often weak in the IR spectrum. Similarly, the symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum. The C=O stretching vibrations would also be observable, although typically weaker than in the IR spectrum. This complementary nature makes the combined use of FT-IR and Raman spectroscopy a powerful tool for functional group identification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₆O₃), the exact mass is a critical parameter for confirmation. The calculated monoisotopic mass is 174.0317 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. This peak confirms the molecular weight of the compound. The fragmentation of the molecule under mass spectrometric conditions can provide valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 129.

Loss of the formyl radical (-CHO), leading to a fragment at m/z 145.

Decarbonylation (loss of CO) from the formyl group or the carboxylic acid, which are common fragmentation patterns for aldehydes and carboxylic acids, respectively.

While specific experimental mass spectral data for this compound is not widely published, analysis of related structures like 3-(4-Methoxyphenyl)propionic acid shows characteristic fragmentation patterns that help predict the behavior of this molecule. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₀H₆O₃ | Elemental Composition |

| Calculated Monoisotopic Mass | 174.0317 Da | Precise Molecular Weight |

| Nominal Molecular Weight | 174.15 g/mol | Molecular Weight |

| Predicted Molecular Ion (M⁺) | m/z 174 | Confirmation of Molecular Weight |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide unequivocal proof of the molecule's connectivity, conformation, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

The analysis of a suitable single crystal of this compound would yield detailed data on bond lengths, bond angles, and torsional angles. For instance, it would confirm the linear geometry of the alkyne group (C≡C) and the planarity of the phenyl ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, which is influenced by hydrogen bonds between the carboxylic acid moieties and potential π-π stacking interactions of the phenyl rings.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. The structure of this compound contains an extended conjugated system composed of the phenyl ring, the carbon-carbon triple bond, the carboxylic acid, and the formyl group. This extensive conjugation is expected to give rise to strong absorption in the UV region.

The primary electronic transitions observed would be π→π* transitions associated with the aromatic and acetylenic systems. The presence of the auxochromic carboxyl group and the chromophoric formyl group, both in conjugation with the phenylacetylene (B144264) core, would be expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to simpler aromatic compounds. Spectroscopic studies on related molecules like 2-(4-isobutylphenyl) propanoic acid have been conducted in the 200-400 nm range to analyze their electronic properties. researchgate.net

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Observation | Interpretation |

|---|---|---|

| λmax | ~250-300 nm | Corresponds to π→π* transitions within the extended conjugated system. |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC methodology)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for analyzing reaction mixtures during its synthesis. A reverse-phase HPLC (RP-HPLC) method would be the most common approach for a molecule of this polarity.

A typical RP-HPLC setup would utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (such as formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. sielc.com Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment. researchgate.netresearchgate.net

Table 3: Exemplary HPLC Methodology for this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Elution of the compound from the column. sielc.com |

| Elution Mode | Isocratic or Gradient | To achieve optimal separation from impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV at λmax (e.g., 264 nm) | To detect and quantify the compound as it elutes. researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | To ensure reproducible retention times. |

Theoretical and Computational Chemistry Investigations into 3 4 Formylphenyl Prop 2 Ynoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. biointerfaceresearch.com DFT calculations would be employed to determine the optimized molecular geometry of 3-(4-Formylphenyl)prop-2-ynoic acid, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species that is more easily polarizable. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the carboxylic acid group, while the LUMO would likely be distributed over the electron-withdrawing formyl group and the alkyne moiety.

Illustrative Table 1: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Suggests high kinetic stability researchgate.net |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.5 eV | Tendency to attract electrons |

| Hardness (η) | 2.0 eV | Resistance to change in electron distribution |

| Softness (S) | 0.25 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and formyl groups, identifying them as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the protons on the phenyl ring would exhibit a positive potential, marking them as potential sites for nucleophilic interaction.

Theoretical vibrational frequency calculations are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. Comparison of this calculated spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and torsional vibrations. researchgate.netnih.gov For instance, the characteristic stretching frequencies of the C=O bonds in the formyl and carboxylic acid groups, the C≡C triple bond, and the O-H bond would be identified.

Illustrative Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) |

| -CHO | C=O stretch | 1710 |

| -COOH | C=O stretch | 1750 |

| -COOH | O-H stretch | 3400 |

| -C≡C- | C≡C stretch | 2200 |

| Aromatic Ring | C-H stretch | 3100 |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior over time. MD simulations would allow for the investigation of the conformational flexibility of this compound, particularly the rotation around the single bonds connecting the phenyl ring and the carboxylic acid group to the alkyne linker. Furthermore, MD simulations of the molecule in a solvent or in a condensed phase can reveal important information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties of adjacent molecules, which can lead to the formation of dimers.

Reactivity Prediction and Reaction Mechanism Studies Using Computational Approaches

Computational methods are also employed to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. By analyzing the frontier orbitals and the MEP map, the most likely sites for chemical reactions can be identified. For this compound, the formyl group could be a site for nucleophilic addition, while the carboxylic acid could undergo esterification or amidation reactions. The alkyne bond could also participate in addition reactions. Computational studies can model the transition states of these potential reactions to determine their activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

Reactivity and Derivatization Chemistry of 3 4 Formylphenyl Prop 2 Ynoic Acid

Reactions at the Aldehyde Group

The aldehyde functionality in 3-(4-formylphenyl)prop-2-ynoic acid is a primary site for nucleophilic addition and condensation reactions.

Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The resulting C=N double bond in the Schiff base product can be further reduced to form stable secondary amines. This pathway is fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

Knoevenagel-Type Condensations: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org For this compound, this reaction creates a new carbon-carbon double bond, extending the conjugation of the system. Common active methylene compounds include malonic acid and its esters, cyanoacetic acid, and barbituric acid derivatives. wikipedia.orgnih.gov The product is typically an α,β-unsaturated compound, which is a valuable intermediate in further synthetic transformations. wikipedia.org For instance, reaction with barbituric acids can lead to the formation of pyrimidine-based structures. nih.gov

Table 1: Condensation Reactions of the Aldehyde Group

| Reaction Type | Reactant | Reagent(s) | Product Type |

|---|---|---|---|

| Schiff Base Formation | This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | This compound | Active Methylene Compound (e.g., Malonic Acid, Barbituric Acid), Base Catalyst (e.g., Piperidine) | α,β-Unsaturated Compound |

Reductive amination is a powerful method for forming C-N bonds and provides a direct route to synthesizing secondary and tertiary amines from the aldehyde group. The process involves the initial formation of a Schiff base (imine) or an enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial for controlling the reaction's selectivity and efficiency. This pathway offers a more direct and often higher-yielding alternative to the two-step process of Schiff base formation followed by a separate reduction step.

The aldehyde group can be oxidized to a carboxylic acid, transforming this compound into a dicarboxylic acid derivative: 4-(2-carboxyethynyl)benzoic acid. This oxidation requires careful selection of reagents to avoid unwanted reactions with the alkyne or the existing carboxylic acid moiety. Mild oxidizing agents are typically preferred. A notable method for the selective oxidation of aldehydes is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This method is known for its high efficiency and selectivity for converting primary alcohols and aldehydes to carboxylic acids under mild conditions. google.com

The aldehyde group is readily reduced to a primary alcohol, yielding 3-(4-(hydroxymethyl)phenyl)prop-2-ynoic acid. Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemguide.co.uklibretexts.org Sodium borohydride is often the preferred reagent due to its milder nature and higher chemoselectivity; it efficiently reduces aldehydes and ketones without affecting less reactive functional groups like carboxylic acids and esters. openstax.org The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. libretexts.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.ukopenstax.org

Table 2: Redox Reactions of the Aldehyde Group

| Reaction Type | Reactant | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Reductive Amination | This compound | Primary/Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Oxidation | This compound | Oxidizing Agent (e.g., TEMPO/NaOCl) | Carboxylic Acid |

| Reduction | This compound | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reactions typical of this functional group, such as esterification, amidation, and reduction, providing another handle for molecular modification.

Esterification converts the carboxylic acid group into an ester, which can alter the compound's solubility, reactivity, and biological properties. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. For example, reacting this compound with methanol under acidic conditions would yield methyl 3-(4-formylphenyl)prop-2-ynoate. This transformation is useful for protecting the carboxylic acid group during subsequent reactions at the aldehyde site or for synthesizing ester derivatives for various applications.

Amide Formation

The carboxylic acid functional group in this compound readily undergoes amidation reactions to form a variety of amide derivatives. Standard coupling reagents can be employed to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine.

One common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) google.com. In a typical procedure, the carboxylic acid is treated with DCC and an amine in a suitable solvent, such as ethyl acetate (B1210297), at reduced temperatures (e.g., 0°C) initially, followed by stirring at room temperature google.com. This process leads to the formation of the corresponding amide and N,N'-dicyclohexylurea, which precipitates out of the reaction mixture and can be removed by filtration google.com.

The reaction of 3-(trimethylsilanyl)propynoyl chloride with aminoalcohols can lead to the formation of N-(hydroxyalkyl)amides researchgate.net. However, the reaction conditions, such as the ratio of reactants and the order of addition, can significantly influence the product distribution. For instance, the reaction with unprotected ethanolamine (B43304) can result in both N-acylation and O-acylation, yielding a bis-acylated product researchgate.net. To selectively obtain the desired N-(hydroxyalkyl)amide, protection of the hydroxyl group, for example, by silylation, can be employed prior to the reaction with the acyl chloride researchgate.net.

Poly(amide-imide)s can be synthesized from diamine monomers and diimide-dicarboxylic acids through polycondensation reactions activated by triphenyl phosphite (B83602) researchgate.net. This method demonstrates the utility of amide formation in polymer chemistry.

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Reference |

| 3-(4-Hydroxyphenyl)propanoic acid | 4-Nitrophenol | N,N'-Dicyclohexylcarbodiimide (DCC) | 3-(4-Hydroxyphenyl)propanoic acid amide | google.com |

| 3-(Trimethylsilanyl)propynoyl chloride | Ethanolamine | Pyridine | 2-(3-Trimethylsilanylpropynoylamino)ethyl 3-(trimethylsilanyl)propynoate | researchgate.net |

| 2,4-Diaminotriphenylamine | Diimide-dicarboxylic acids | Triphenyl phosphite | Poly(amide-imide)s | researchgate.net |

Decarboxylation Studies

The decarboxylation of α,β-unsaturated carboxylic acids, including arylpropiolic acids, is a significant transformation in organic synthesis. While specific studies on the decarboxylation of this compound are not extensively detailed in the provided search results, general principles of decarboxylation of similar compounds can be considered.

Decarboxylation of carboxylic acids can be achieved under various conditions, often requiring heat or the presence of a catalyst. For instance, the decarboxylation of 2-pyridone-3-carboxylic acid derivatives has been accomplished using potassium carbonate in toluene (B28343) nih.gov. Historically, metal-catalyzed decarboxylative coupling reactions, particularly with copper catalysts, have been extensively developed nih.gov.

In the context of oxidative decarboxylation, studies on related compounds like 3,4-dihydroxymandelic acid show that oxidation can lead to an unstable intermediate that undergoes decarboxylation nih.gov. This process involves the loss of carbon dioxide to form a new intermediate that subsequently rearranges to the final product nih.gov.

It is plausible that the decarboxylation of this compound could be explored through thermal methods, metal catalysis, or oxidative conditions, potentially leading to the formation of 4-ethynylbenzaldehyde. However, without specific experimental data, this remains a hypothesis based on the reactivity of analogous compounds.

Reactions at the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is a site of rich reactivity, enabling a variety of transformations to construct more complex molecular architectures. mdpi.com

Cycloaddition Reactions (e.g., Click Chemistry, [4+1] Cycloaddition)

The alkyne functionality is a versatile participant in cycloaddition reactions. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which leads to the formation of 1,4-disubstituted-1,2,3-triazoles mdpi.com. The use of heterogeneous copper catalysts can facilitate these reactions, offering advantages in terms of catalyst recyclability mdpi.com.

Alkynes can also participate in other types of cycloadditions, such as [4+2] and [4+3] cycloadditions. For example, dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations afford cyclohepta[b]indoles uchicago.edu. While this example doesn't directly involve an alkynoic acid, it illustrates the potential for alkynes to act as dienophiles or dipolarophiles in various cycloaddition manifolds. Brønsted acid catalysis has been shown to induce formal [4+4], [4+3], and [4+2]-cycloaddition reactions of various unsaturated systems researchgate.netnih.gov.

Hydration and Hydroamination Reactions

The addition of water (hydration) or amines (hydroamination) across the alkyne triple bond are fundamental transformations. Metal catalysts are often employed to facilitate these reactions and control the regioselectivity. For instance, the hydration of terminal alkynes can be catalyzed by ruthenium complexes, leading to the formation of ketones or aldehydes after tautomerization of the initial enol intermediate nih.gov.

Hydroamination of alkynes, the addition of an N-H bond across the triple bond, provides a direct route to enamines and imines. These reactions can be catalyzed by various transition metals, and the choice of catalyst can influence the outcome and efficiency of the transformation.

Metal-Catalyzed Alkyne Functionalizations

Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes. scispace.comrsc.org A wide range of reactions, including cross-coupling, carbometalation, and hydrofunctionalization, can be achieved with high efficiency and selectivity. researchgate.net

For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, are widely used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Other metals like copper, nickel, and rhodium also catalyze a diverse array of alkyne transformations. nih.gov The functionalization of alkynes with organoboron reagents, catalyzed by transition metals, provides a direct route to stereochemically defined multisubstituted alkenes. scispace.comresearchgate.net

The presence of both a carboxylic acid and an aldehyde group in this compound offers opportunities for tandem reactions, where an initial metal-catalyzed functionalization of the alkyne is followed by an intramolecular reaction involving one of the other functional groups.

Table 2: Overview of Potential Reactions at the Alkyne Triple Bond

| Reaction Type | Reagents | Catalyst | Potential Product Type | Reference |

| Azide-Alkyne Cycloaddition | Organic Azide | Copper(I) | 1,2,3-Triazole | mdpi.com |

| [4+3] Cycloaddition | Diene | Lewis or Brønsted Acid | Seven-membered ring system | uchicago.edunih.gov |

| Hydration | Water | Ruthenium complex | β-Keto acid | nih.gov |

| Hydroamination | Amine | Transition metal | Enamine or Imine | nih.gov |

| Sonogashira Coupling | Aryl Halide | Palladium/Copper | Diarylacetylene derivative | nih.gov |

| Hydroarylation | Organoboron reagent | Transition metal | Trisubstituted alkene | scispace.comresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with both an electron-withdrawing formyl group (-CHO) and an electron-withdrawing prop-2-ynoic acid group. The formyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) reactions. The prop-2-ynoic acid group is also expected to be deactivating and meta-directing. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur at the positions meta to the formyl group (and the prop-2-ynoic acid group). The deactivating nature of both substituents would likely require harsh reaction conditions.

Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (NAS). While the prop-2-ynoic acid itself is not a leaving group, if a suitable leaving group (e.g., a halogen) were present on the ring, particularly at the ortho or para positions relative to the formyl group, it could be displaced by a nucleophile. The generally accepted mechanism for NAS in activated aryl halides involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For a nucleophilic attack to occur, a good leaving group must be present on the aromatic ring. youtube.com

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. wikipedia.orgwikipedia.org The inherent efficiency and atom economy of MCRs make them highly valuable for generating libraries of structurally diverse compounds. wikipedia.org The chemical structure of this compound, featuring an aldehyde, a carboxylic acid, and a carbon-carbon triple bond, presents a unique and versatile scaffold for the design of novel MCRs and the synthesis of a wide array of heterocyclic compounds. While specific research on the participation of this compound in MCRs is not extensively documented, its reactivity can be inferred from the well-established chemistry of its constituent functional groups and analogous bifunctional molecules, such as 4-formylbenzoic acid. nih.govontosight.ai

The presence of both an aldehyde and a carboxylic acid functionality within the same molecule opens up possibilities for its participation in several named MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions are fundamental in medicinal chemistry for the rapid synthesis of peptide-like structures and other biologically relevant scaffolds. wikipedia.orgnih.gov

In a Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound can theoretically act as both the aldehyde and the carboxylic acid component. wikipedia.orgorganic-chemistry.org This dual role could lead to intramolecular Ugi reactions or the formation of polymeric structures, depending on the reaction conditions and the other components involved. For instance, in the presence of an amine and an isocyanide, the aldehyde group of this compound can condense with the amine to form an imine. This imine can then be attacked by the isocyanide and the carboxylate group of another molecule of this compound, potentially leading to oligomers or polymers.

Alternatively, if an external carboxylic acid is used in the Ugi reaction, the aldehyde group of this compound can react selectively, leaving the propiolic acid moiety intact for further post-condensation modifications. This approach would yield highly functionalized α-acylamino amides with a reactive alkyne group. sigmaaldrich.com

The Passerini three-component reaction (P-3CR) is another cornerstone of MCR chemistry, combining an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Similar to the Ugi reaction, this compound could serve as both the aldehyde and carboxylic acid source in an intramolecular fashion. More controlled transformations would likely involve the selective reaction of one functional group. For example, by using an external carboxylic acid, the aldehyde function of this compound could participate in a P-3CR with an isocyanide, yielding an α-acyloxy carboxamide bearing a propiolic acid group. Conversely, using an external aldehyde would allow the carboxylic acid function of this compound to react, leading to a different class of substituted α-acyloxy carboxamides.

The propiolic acid moiety (the C≡C-COOH group) adds another layer of reactivity. While the carboxylic acid can participate in Ugi and Passerini reactions, the activated triple bond is a versatile handle for various transformations. sigmaaldrich.comnih.gov It can undergo cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct fused ring systems. It is also a substrate for nucleophilic additions and transition-metal-catalyzed cross-coupling reactions. This latent reactivity allows for post-MCR modifications, significantly expanding the molecular diversity accessible from a single MCR.

The strategic application of this compound in MCRs is anticipated to be a fruitful area of research for the synthesis of complex heterocyclic and acyclic structures. The interplay between the aldehyde, carboxylic acid, and alkyne functionalities offers a rich landscape for the discovery of novel transformations and the generation of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

The following table outlines the potential multicomponent reactions involving this compound based on the known reactivity of its functional groups.

| Reactants | Reaction Type | Potential Product Scaffold |

| This compound, Amine, Isocyanide | Intramolecular Ugi-type | Complex fused heterocyclic systems |

| This compound, Amine, Isocyanide, External Carboxylic Acid | Ugi 4-Component Reaction | α-acylamino amides with a pendant propiolic acid group |

| This compound, Isocyanide, External Aldehyde | Passerini 3-Component Reaction | α-acyloxy carboxamides with a pendant formylphenyl group |

| This compound, Isocyanide, External Carboxylic Acid | Passerini 3-Component Reaction | α-acyloxy carboxamides with a pendant propiolic acid group |

Applications and Functional Materials Development Utilizing 3 4 Formylphenyl Prop 2 Ynoic Acid

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-(4-Formylphenyl)prop-2-ynoic acid, containing both an electrophilic aldehyde and a nucleophilic/alkynyl carboxylic acid, positions it as a highly valuable intermediate in the synthesis of intricate organic structures.

Precursor for Advanced Chemical Scaffolds

The aldehyde and alkyne functionalities of this compound serve as handles for a variety of chemical transformations, making it an ideal precursor for advanced chemical scaffolds. The aldehyde group can readily undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation to introduce new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the terminal alkyne is a key participant in powerful coupling reactions.

One of the most notable applications of similar bifunctional molecules is in multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling. This one-pot reaction allows for the rapid assembly of propargylamines, which are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and have applications in medicinal chemistry as linkers for complex molecules like proteolysis targeting chimeras (PROTACs) acs.orgnih.govresearchgate.net. The presence of the carboxylic acid group in this compound offers an additional site for modification or for influencing the solubility and reactivity of the resulting scaffolds.

The Corey-Fuchs reaction, a two-step process to convert aldehydes into terminal alkynes, highlights the synthetic utility of the aldehyde group in creating acetylenic functionalities, which are present in over 400 natural products with diverse biological activities rsc.org. While this compound already possesses an alkyne, the aldehyde can be transformed into other functional groups, further expanding its utility in building complex molecular frameworks.

Below is a table illustrating the potential reactions of the functional groups in this compound for the synthesis of advanced chemical scaffolds.

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Aldehyde-Alkyne-Amine (A³) Coupling | Propargylamine derivatives |

| Aldehyde | Wittig Reaction | Stilbene derivatives |

| Aldehyde | Reductive Amination | Secondary and tertiary amines |

| Alkyne | Sonogashira Coupling | Aryl- and vinyl-substituted alkynes |

| Alkyne | Click Chemistry (CuAAC) | 1,2,3-Triazole derivatives |

| Carboxylic Acid | Esterification/Amidation | Esters and amides |

Building Block for Natural Product Analogues

The structural motifs present in this compound are found in various natural products and their synthetic analogues. The terminal alkyne is a key feature in many bioactive natural products, and its biosynthesis is a subject of ongoing research researchgate.netnih.gov. The formylphenyl moiety provides a rigid aromatic core that can be elaborated upon to mimic the structures of complex natural products.

The enantioselective addition of terminal alkynes to aromatic aldehydes is a well-established method for the synthesis of chiral propargyl alcohols, which are important intermediates in the synthesis of many natural products acs.org. The intramolecular version of this reaction, or subsequent cyclization reactions, could be employed using this compound to construct complex ring systems.

Furthermore, decarboxylative coupling reactions of propiolic acid derivatives have been shown to be a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of flavonoids and other natural product-like scaffolds . The carboxylic acid group in this compound could potentially be used as a traceless activating group in similar transformations.

Contribution to Polymer Chemistry and Macromolecular Architectures

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer to introduce specific functionalities into polymer chains or as a cross-linking agent to create robust polymer networks.

Monomer in the Synthesis of Functional Polymers

Alkynes are valuable monomers for the synthesis of conjugated polymers with interesting optoelectronic properties mdpi.com. The polymerization of alkyne-containing monomers can be achieved through various methods, including transition metal-catalyzed polymerizations and metal-free approaches mdpi.com. The incorporation of this compound into a polymer backbone would introduce pendant aldehyde and carboxylic acid groups. These functional groups can be used for post-polymerization modification, allowing for the attachment of other molecules, such as biomolecules or fluorescent dyes, to tailor the properties of the polymer for specific applications.

For instance, polyesters functionalized with terminal alkyne groups have been synthesized and cross-linked via thiol-yne chemistry to create biocompatible elastomers with mechanical properties similar to human soft tissues nih.govdoi.org. The carboxylic acid group of this compound could be converted to an alcohol to create a diol monomer suitable for polyester synthesis.

Cross-linking Agent Development

Molecules containing multiple reactive functional groups are often used as cross-linking agents to create three-dimensional polymer networks. The aldehyde and alkyne groups of this compound can participate in different types of cross-linking reactions. For example, the aldehyde can form acetals or imines with diols or diamines, respectively, while the alkyne can undergo cycloaddition reactions or be used in thiol-yne "click" chemistry to form stable thioether linkages nih.gov. This orthogonal reactivity would allow for the creation of well-defined polymer networks with tunable properties.

The table below summarizes the potential polymerization and cross-linking reactions involving this compound.

| Application | Reactive Group(s) | Polymerization/Cross-linking Chemistry | Resulting Structure |

| Monomer | Alkyne | Alkyne Polymerization | Conjugated polymer with pendant aldehyde and carboxylic acid |

| Monomer | Carboxylic Acid (modified) | Polycondensation (e.g., polyester) | Functionalized polyester |

| Cross-linking Agent | Aldehyde and Alkyne | Orthogonal cross-linking | Dual-cured polymer network |

| Cross-linking Agent | Alkyne | Thiol-yne "click" chemistry | Thioether cross-linked network |

Advanced Materials and Nanomaterials Science Applications

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials and nanomaterials with tailored properties and functionalities.

The self-assembly of organic molecules functionalized with terminal alkyne and aldehyde groups on surfaces has been investigated to create ordered nanostructures acs.orgfigshare.com. The interplay of hydrogen bonding and other intermolecular interactions between these groups can direct the formation of specific patterns on a substrate. The carboxylic acid group in this compound would add another dimension to this self-assembly through its ability to form strong hydrogen bonds.

In the field of metal-organic frameworks (MOFs), organic molecules with carboxylic acid groups and other coordinating functionalities are used as linkers to connect metal ions or clusters, forming porous materials with applications in gas storage, catalysis, and sensing researchgate.netrsc.orgd-nb.infocityu.edu.hk. The alkyne and aldehyde groups of this compound could serve as additional functional sites within the pores of a MOF, allowing for post-synthetic modification or the introduction of catalytic activity. For instance, terminal alkynes in MOFs can be used for the carboxylation of other molecules via CO2 fixation nih.govmdpi.com.

Furthermore, the functionalization of nanomaterials with organic molecules is a key strategy to impart new properties and to enable their use in various applications, including drug delivery and medical imaging ebrary.netpageplace.denih.govtaylorfrancis.comnih.gov. The carboxylic acid group of this compound could be used to anchor the molecule to the surface of metal oxide nanoparticles, while the aldehyde and alkyne groups would be available for further conjugation with other molecules.

Components in Supramolecular Assemblies

The self-assembly of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The structural features of this compound make it an excellent candidate for constructing intricate supramolecular assemblies. The carboxylic acid group can form robust hydrogen bonds, either with other carboxylic acid molecules to create dimers or with other complementary functional groups. The aromatic phenyl ring is capable of engaging in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution.

The interplay of these non-covalent forces can direct the assembly of this compound into various morphologies, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The formyl group can also participate in weaker hydrogen bonding or dipole-dipole interactions, further influencing the final supramolecular architecture. The directional nature of these interactions allows for a degree of predictability in the resulting structures, a key aspect in the rational design of functional supramolecular materials.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assemblies

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |

| Carboxylic Acid | Hydrogen Bonding (dimer formation, with other groups) | Primary recognition motif, directional control |

| Phenyl Ring | π-π Stacking, van der Waals forces | Structural organization, stability |

| Formyl Group | Hydrogen Bonding (acceptor), Dipole-Dipole Interactions | Secondary structural influence, functional site |

| Alkyne | π-system interactions | Rigidity, linear geometry |

Ligands in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The carboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate, bridging), leading to the formation of extended, porous networks.

A key feature of using this compound as a linker is the presence of the pendant formyl group. This aldehyde functionality can be oriented within the pores of the MOF, providing a reactive site for post-synthetic modification. This allows for the covalent grafting of other molecules onto the framework, enabling the tuning of the MOF's properties for specific applications such as gas storage, catalysis, and chemical sensing. The rigidity of the phenylpropiolic acid backbone helps in the formation of robust frameworks with permanent porosity.

Table 2: Properties and Potential Applications of MOFs Derived from this compound

| MOF Property | Contribution of this compound | Potential Applications |

| Porosity | Rigid and linear linker structure creates void spaces. | Gas storage and separation, catalysis |

| Functionality | Pendant formyl groups within the pores. | Post-synthetic modification, selective guest binding, catalysis |

| Structural Diversity | Varied coordination modes of the carboxylate group. | Design of novel framework topologies |

| Chemical Reactivity | Aldehyde groups for covalent reactions. | Functionalization for targeted applications |

Optoelectronic Materials Precursors

The extended π-conjugated system of this compound, encompassing the phenyl ring and the carbon-carbon triple bond, imparts interesting electronic and photophysical properties. Such conjugated molecules are fundamental building blocks for organic optoelectronic materials, which have applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The rigid and linear structure of the phenylpropiolic acid core can promote intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductors. The formyl group, being an electron-withdrawing group, can be used to tune the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Furthermore, the carboxylic acid and formyl groups provide reactive handles for polymerization or for grafting onto other scaffolds to create more complex and functional optoelectronic materials. For instance, it can be used as a monomer in the synthesis of conjugated polymers with tailored properties.

Table 3: Potential Optoelectronic Properties and Applications of Materials Derived from this compound

| Property | Role of this compound | Potential Device Application |

| π-Conjugation | Phenyl ring and alkyne group create an extended system. | Organic semiconductors, light-emitting materials |

| Charge Transport | Rigid structure can facilitate ordered packing and π-stacking. | Active layers in OFETs and OPVs |

| Tunable Electronics | Formyl and carboxyl groups allow for modification of HOMO/LUMO levels. | Tailoring materials for specific device architectures |

| Photoluminescence | The conjugated system can exhibit fluorescence. | Emissive layers in OLEDs |

Applications in Chemo- and Biosensors (focusing on chemical sensing mechanisms)

The presence of the reactive aldehyde (formyl) group makes this compound and materials derived from it highly promising for applications in chemical and biological sensing. The aldehyde functionality can undergo specific chemical reactions with certain analytes, leading to a detectable signal change, such as a change in color or fluorescence.

A primary sensing mechanism involves the reaction of the aldehyde group with primary amines to form a Schiff base. This reaction is often accompanied by a change in the electronic structure of the molecule, which can be monitored spectroscopically. This principle can be exploited for the detection of various amine-containing analytes, including biomolecules like amino acids and proteins, as well as certain volatile organic compounds.

When incorporated into MOFs, the aldehyde groups lining the pores can act as selective binding and reaction sites for analytes that can diffuse into the framework. The confined environment of the MOF pores can enhance the sensitivity and selectivity of the sensing event. For example, an aldehyde-functionalized MOF has been shown to be a highly selective and sensitive sensor for homocysteine. rsc.org The change in fluorescence of the MOF upon reaction with the analyte provides a clear signal for detection.

Table 4: Sensing Mechanisms and Potential Analytes for Sensors Based on this compound

| Sensing Mechanism | Reactive Group | Potential Analytes | Signal Transduction |

| Schiff Base Formation | Formyl Group | Amines, Amino Acids, Proteins, Hydrazines | Colorimetric, Fluorometric |

| Nucleophilic Addition | Formyl Group | Thiols (e.g., Cysteine, Homocysteine) | Fluorometric, Electrochemical |

| Host-Guest Interactions | MOF pores functionalized with the molecule | Small molecules, ions | Luminescence quenching/enhancement |

Future Research Directions and Potential Innovations

Untapped Synthetic Opportunities and Methodological Advancements

Current synthetic routes to aryl alkynoic acids provide a solid foundation, but there is considerable room for developing more efficient, greener, and versatile methodologies for 3-(4-formylphenyl)prop-2-ynoic acid.

Future synthetic strategies could focus on:

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and precise control over reaction parameters for the synthesis of this and related alkynoic acids. This would be a significant improvement over traditional batch methods.

C-H Activation: Direct C-H activation/alkynylation of 4-formylbenzaldehyde derivatives would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials like haloarenes.

Electrochemical Synthesis: Electrosynthesis could provide a milder and more sustainable alternative to traditional oxidation and coupling reactions, potentially reducing waste and avoiding harsh reagents.

These advanced synthetic methods could lead to higher yields, improved purity, and a reduced environmental footprint, making this compound more accessible for a broader range of applications.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual functionality of this compound opens the door to a wide array of novel chemical transformations. The aldehyde group can participate in reactions like imine and enamine formation, while the alkynoic acid moiety is ripe for various addition and cyclization reactions.

Key areas for future exploration include:

Metal-Catalyzed Cascade Reactions: The alkynoic acid functionality can undergo metal-catalyzed cycloisomerization to form reactive intermediates. researchgate.net These intermediates can then be trapped by nucleophiles, including those derived from the aldehyde group or external reagents, to construct complex heterocyclic scaffolds in a single step. researchgate.net

Multicomponent Reactions: The compound is an ideal candidate for multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach allows for the rapid generation of molecular diversity.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of the prochiral alkyne or the aldehyde would be a significant advance, leading to chiral building blocks for pharmaceuticals and other fine chemicals.

The following table outlines potential catalytic transformations for this compound:

| Functional Group | Potential Catalytic Transformation | Potential Products |

| Alkynoic Acid | Gold- or Platinum-catalyzed cycloisomerization researchgate.net | Lactones, heterocycles |

| Aldehyde | Organocatalytic asymmetric aldol (B89426)/Mannich reactions | Chiral β-hydroxy or β-amino aldehydes |

| Both | Rhodium- or Ruthenium-catalyzed hydroformylation/cyclization | Fused ring systems |

Integration into Emerging Fields of Chemical Science

The unique structure of this compound makes it a promising building block for advanced materials.

Covalent Organic Frameworks (COFs)

The aldehyde functionality makes this molecule an excellent candidate as a linker for the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.comnih.gov COFs are a class of porous crystalline polymers with applications in gas storage, separation, and catalysis. tcichemicals.com The linear, rigid nature of the prop-2-ynoic acid backbone combined with the reactive aldehyde "head" could be used to construct novel 2D and 3D frameworks. osti.gov The porosity and electronic properties of these COFs could be tuned by the choice of the corresponding amine co-monomers. nih.gov

Advanced Materials and Polymer Science

Beyond COFs, this compound could be integrated into other advanced materials. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for the functionalization of polymers and surfaces. The aldehyde can be used to graft the molecule onto polymer backbones or to form dynamic covalent bonds in self-healing materials. rsc.org

Challenges and Prospects for Large-Scale Synthesis and Application

While the potential applications are numerous, the transition from laboratory-scale synthesis to industrial production presents several challenges.

Challenges:

Process Safety: The handling of reactive intermediates and reagents on a large scale requires careful consideration of process safety.

Purification: Achieving high purity on a large scale can be challenging and may require the development of efficient crystallization or chromatographic methods.

Prospects for Overcoming Challenges:

Process Intensification: As mentioned, flow chemistry and other process intensification technologies can help to mitigate safety concerns and improve efficiency. tcichemicals.com

Catalyst Development: Research into more abundant and less toxic metal catalysts (e.g., iron, copper) or organocatalysts could reduce costs and environmental impact. researchgate.net

Green Solvents: The use of greener solvents or even solvent-free reaction conditions would enhance the sustainability of the synthesis.

The successful large-scale synthesis of this compound would unlock its potential for widespread application in materials science, catalysis, and potentially as a versatile intermediate in the pharmaceutical and agrochemical industries. Further research into its properties and reactivity is crucial to realizing these future innovations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.